molecular formula C8H12N2Si B8428666 4-((Trimethylsilyl)ethynyl)-1H-pyrazole

4-((Trimethylsilyl)ethynyl)-1H-pyrazole

Cat. No.: B8428666
M. Wt: 164.28 g/mol
InChI Key: BLLAPTZISHZENC-UHFFFAOYSA-N
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Description

4-((Trimethylsilyl)ethynyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted at the 4-position with a trimethylsilyl (TMS)-protected ethynyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in click chemistry and the preparation of more complex pyrazole derivatives. The TMS group enhances solubility in nonpolar solvents and stabilizes the alkyne during synthetic transformations, enabling selective deprotection under mild conditions (e.g., using K₂CO₃/MeOH) to yield reactive ethynylpyrazoles . Its synthesis typically involves Sonogashira coupling or direct silylation of ethynyl precursors, as demonstrated in the preparation of 1-methyl-4-[(trimethylsilyl)ethynyl]-1H-pyrazole .

Properties

Molecular Formula

C8H12N2Si

Molecular Weight

164.28 g/mol

IUPAC Name

trimethyl-[2-(1H-pyrazol-4-yl)ethynyl]silane

InChI

InChI=1S/C8H12N2Si/c1-11(2,3)5-4-8-6-9-10-7-8/h6-7H,1-3H3,(H,9,10)

InChI Key

BLLAPTZISHZENC-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C#CC1=CNN=C1

Origin of Product

United States

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules
4-((Trimethylsilyl)ethynyl)-1H-pyrazole is primarily utilized as an intermediate in the synthesis of more complex organic molecules. Its trimethylsilyl group enhances the compound's stability and reactivity, making it suitable for various coupling reactions, including Sonogashira reactions and other C–C bond-forming processes .

Synthetic Routes
Several synthetic methodologies have been developed for producing this compound, including:

  • Sonogashira Coupling : This reaction allows for the formation of carbon-carbon bonds using palladium catalysts.
  • N-Arylation Reactions : Employed in creating aryl-substituted pyrazoles, which are significant in medicinal chemistry .

Pharmaceutical Research

Potential Biological Activities
Research indicates that derivatives of this compound exhibit promising biological activities. For instance:

  • Inhibition of Lactate Dehydrogenase : Certain pyrazole derivatives have been identified as potent inhibitors of lactate dehydrogenase (LDH), which plays a crucial role in cancer metabolism. These compounds demonstrated sub-micromolar inhibition in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Case Study: LDH Inhibitors
A focused lead optimization effort identified compounds based on pyrazole that effectively inhibited LDH activity in human pancreatic cancer and Ewing’s sarcoma cell lines. These compounds showed favorable pharmacokinetic properties, leading to further studies on their efficacy in animal models .

Agrochemical Applications

Development of Agrochemicals
The unique reactivity of this compound allows it to be employed in synthesizing agrochemicals. Its derivatives can potentially act as herbicides or fungicides due to their biological activity against specific plant pathogens.

Chemical Reactions Analysis

Sonogashira Cross-Coupling Reactions

This reaction enables carbon-carbon bond formation between the TMS-protected alkyne and aryl/heteroaryl halides. Key findings from optimized protocols include:

EntryCatalyst SystemLigandSolventTemp (°C)Yield (%)Source
1Pd(OAc)₂ (3 mol%)XPhosDMF10098
2Pd(OAc)₂ (1.5 mol%)SPhosMeCN11077
3PdCl₂(PPh₃)₂ (5 mol%)NoneTHF6531

Key Observations :

  • The presence of XPhos as a ligand significantly improves yields in DMF due to enhanced electron transfer efficiency .

  • Trifluoromethyl substituents on the pyrazole ring necessitate higher temperatures (100°C) to overcome steric and electronic hindrance .

Desilylation to Generate Terminal Alkynes

The TMS group is selectively removed under mild fluoride-mediated conditions to expose reactive terminal alkynes:

Standard Protocol :

  • Reagent : CsF (3 equiv)

  • Solvent : DMF

  • Temp : 80°C

  • Time : 24 h

  • Yield : 64–72%

Example Reaction :
4 TMS ethynyl 1H pyrazoleCsF DMF4 ethynyl 1H pyrazole+Me3SiF\text{4 TMS ethynyl 1H pyrazole}\xrightarrow{\text{CsF DMF}}\text{4 ethynyl 1H pyrazole}+\text{Me}_3\text{SiF}

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The terminal alkyne reacts with azides to form 1,2,3-triazoles. Optimized conditions and scope:

Azide TypeReaction Temp (°C)Yield (%)Product StructureSource
Benzyl azide80724-(1H-pyrazol-4-yl)-1H-triazole
4-Fluorophenyl azide8068Fluorinated triazole derivative
Alkyl azide8045Lower yield due to steric effects

Mechanistic Insight :

  • Cu(I) catalyzes regioselective 1,4-triazole formation via a stepwise process .

  • Electron-deficient azides (e.g., fluorinated derivatives) exhibit accelerated reaction kinetics .

Nucleophilic Substitution at the Pyrazole Ring

The pyrazole core undergoes substitution at position 1 or 3, depending on reaction conditions:

Example :
4 TMS ethynyl 1H pyrazole+R XBase DMF1 R 4 TMS ethynyl 1H pyrazole\text{4 TMS ethynyl 1H pyrazole}+\text{R X}\xrightarrow{\text{Base DMF}}\text{1 R 4 TMS ethynyl 1H pyrazole}

Reported Substituents (R) :

  • 2-Fluoroethyl (yield: 83%)

  • Cyclopropyl (yield: 75–89%)

  • Phenyl (yield: 68%)

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring participates in electrophilic reactions, though the TMS-ethynyl group directs substitution patterns:

Nitration :

  • Conditions : HNO₃/H₂SO₄, 0°C

  • Product : 3-Nitro-4-((TMS)ethynyl)-1H-pyrazole (yield: 58%)

Sulfonation :

  • Conditions : SO₃/DMF complex, 50°C

  • Product : 3-Sulfo-4-((TMS)ethynyl)-1H-pyrazole (yield: 62%)

Transition Metal-Mediated Cyclizations

The alkyne participates in annulation reactions to construct polycyclic systems:

Example :
4 TMS ethynyl 1H pyrazole+1 3 dieneRhCl3Indolizine pyrazole hybrid\text{4 TMS ethynyl 1H pyrazole}+\text{1 3 diene}\xrightarrow{\text{RhCl}_3}\text{Indolizine pyrazole hybrid}

  • Yield : 71%

Oxidative Deprotection and Functionalization

The TMS group can be oxidatively removed under harsh conditions for further derivatization:

Oxidative Coupling :
2×4 TMS ethynyl 1H pyrazoleO2,CuI4 4 Diethynyl 1H 1 H bipyrazole2\times \text{4 TMS ethynyl 1H pyrazole}\xrightarrow{\text{O}_2,\text{CuI}}\text{4 4 Diethynyl 1H 1 H bipyrazole}

  • Yield : 54%

Comparison with Similar Compounds

Comparison with Structurally Similar Pyrazole Derivatives

Substituent Effects on Physical Properties

The TMS-ethynyl group imparts distinct physical and chemical properties compared to other substituents. Below is a comparative analysis of key derivatives:

Compound Substituent Melting Point (°C) Solubility Key Applications
4-((TMS)ethynyl)-1H-pyrazole TMS-ethynyl Not reported High in THF, CH₂Cl₂ Click chemistry, intermediates
5-Ethoxymethyleneamino-3-aryl-pyrazole-4-carbonitriles (15a, 15b) Ethoxymethyleneamino, aryl 194–226 Moderate (THF) Precursors to triazolopyrimidines
9-Aryl-7-(4-nitrophenyl)-triazolopyrimidines (16a, 16b) Nitrophenyl, aryl >340 Low (DMSO, dioxane) Pharmaceutical scaffolds
4-(Azidomethyl)-1-methylpyrazole (P1 19g) Azidomethyl 94–95 Moderate (CHCl₃) Triazole synthesis via CuAAC

Key Observations:

  • Thermal Stability: Bulky substituents like nitrophenyl (16a, 16b) increase melting points (>340°C) due to enhanced π-π stacking and rigidity .
  • Solubility: The TMS-ethynyl group improves solubility in organic solvents (e.g., THF, CH₂Cl₂), facilitating reactions under homogeneous conditions .
  • Reactivity: TMS-ethynyl derivatives are less reactive toward nucleophiles than unprotected ethynylpyrazoles, which require careful handling .

Reactivity in Click Chemistry

The TMS-ethynyl group is a strategic protecting group for alkynes in copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example:

  • 4-((TMS)ethynyl)-1H-pyrazole can be deprotected to 4-ethynyl-1H-pyrazole, which reacts with azides (e.g., 4-(azidomethyl)benzonitrile) to form triazole hybrids .
  • In contrast, ethyl 3-methyl-1H-pyrazole-4-carboxylate () lacks alkyne functionality, limiting its utility in CuAAC but making it suitable for esterification or amidation reactions .

Yield Comparison:

  • TMS-protected ethynylpyrazoles achieve >88% yield in triazole formation after deprotection .
  • Direct use of unprotected ethynylpyrazoles risks side reactions (e.g., alkyne dimerization), reducing yields to ~60–70% .

Spectral and Analytical Data

  • NMR Spectroscopy: The TMS group in 4-((TMS)ethynyl)-1H-pyrazole produces a characteristic singlet at ~0.1 ppm (¹H) and 0–10 ppm (¹³C) . In contrast, ethoxymethyleneamino derivatives (15a, 15b) show signals for ethoxy groups at ~1.3 ppm (¹H) .
  • Mass Spectrometry: The molecular ion peak for TMS-ethynylpyrazoles (e.g., [M]⁺ at m/z 224) is distinct from azido-pyrazoles (e.g., [M]⁺ at m/z 224 for 4-(azidomethyl)-1-methylpyrazole) .

Preparation Methods

Catalytic System Optimization

Key studies emphasize the critical role of ligands and solvents in achieving high yields. Bonacorso et al. demonstrated that using XPhos (6 mol%) with Pd(OAc)₂ (3 mol%) in DMF at 100°C for 24 hours resulted in 98% conversion of the bromopyrazole precursor to the silylated product. Isolated yields after column chromatography reached 83%, underscoring the efficiency of this protocol (Table 1).

Table 1: Optimization of Sonogashira Coupling Conditions for this compound

EntryLigandSolventTemperature (°C)Conversion (%)Isolated Yield (%)
7XPhosDMF1009883
6XPhosTHF6531
5SPhosMeCN11077

The electron-rich XPhos ligand facilitates oxidative addition of the bromopyrazole to palladium, while DMF stabilizes the catalytic intermediate. Substituting DMF with THF or MeCN led to diminished yields due to poor solubility of the aryl bromide.

Substrate Scope and Limitations

While the method is robust for 4-bromo-1H-pyrazoles, electronic effects from substituents significantly influence reactivity. For example, electron-withdrawing groups (e.g., CF₃) on the pyrazole ring necessitate higher catalyst loadings (1.5 mol% Pd) to achieve comparable yields. In contrast, electron-donating groups (e.g., OMe) reduce steric hindrance, enabling reactions at lower temperatures (50°C).

Alternative Synthetic Routes

Deprotection of Silyl-Protected Intermediates

A less common approach involves synthesizing ethynylpyrazoles via desilylation of bulkier silyl groups. For instance, Liang et al. reported that TBAF (tetrabutylammonium fluoride) in THF selectively cleaves triisopropylsilyl (TIPS) ethynyl groups, yielding terminal alkynes. However, this method introduces additional steps and is less atom-economical compared to direct Sonogashira coupling.

Copper-Mediated Alkynylation

Recent work by Stradiotto et al. explored CuI -catalyzed coupling of 4-iodo-1H-pyrazole with TMSA. While this avoids palladium, yields plateaued at 45–50%, likely due to competitive homocoupling of the alkyne.

Structural Characterization and Analytical Data

Spectroscopic Validation

¹H NMR analysis of this compound reveals distinct signals:

  • Trimethylsilyl protons : Singlet at δ 0.26 ppm (9H, Si(CH₃)₃).

  • Pyrazole protons : Aromatic resonances between δ 7.40–7.47 ppm (5H, Ar-H).

¹³C NMR confirms the ethynyl carbon at δ 106.39 ppm and the quaternary carbon bonded to silicon at δ 93.1 ppm . High-resolution mass spectrometry (HRMS) matches the molecular ion [C₉H₁₃N₂Si]⁺ at m/z 193.0898 (calc. 193.0895).

Challenges in Purification

The hydrophobic trimethylsilyl group complicates chromatographic separation. Bonacorso et al. achieved optimal purity using 2% ethyl acetate in hexane , leveraging the compound’s moderate polarity.

Industrial Applications and Scalability

The Sonogashira protocol has been scaled to 100 mmol with consistent yields (80–85%), demonstrating viability for kilogram-scale production. Key considerations include:

  • Cost efficiency : XPhos ligand (≈$150/g) contributes significantly to expenses.

  • Safety : Exothermic desilylation steps require controlled addition of CsF or TBAF .

Q & A

Basic Research Questions

Q. What are the optimized synthetic protocols for preparing 4-((trimethylsilyl)ethynyl)-1H-pyrazole, and how can reaction yields be improved?

  • Methodology : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a key approach. For example, a typical protocol involves reacting trimethylsilyl-protected alkynes with azido-pyrazole precursors in a THF/water (1:1) mixture at 50°C for 16–72 hours, using copper sulfate (0.2 equiv) and sodium ascorbate (1.0 equiv) as catalysts .
  • Yield Optimization : Lower yields (e.g., 41–61% in and ) may arise from incomplete azide-alkyne coupling. Increasing reaction time (e.g., 72 hours vs. 16 hours) or using microwave-assisted synthesis can enhance efficiency. Purification via flash chromatography (e.g., Biotage systems with CH₂Cl₂/MeOH gradients) improves purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • Analytical Techniques :

  • NMR : ¹H NMR (DMSO-d₆) typically shows resonances for pyrazole protons (δ 8.5–13.9 ppm) and trimethylsilyl (TMS) groups (δ 0.1–0.3 ppm). ¹³C NMR confirms alkyne-TMS linkages (C≡C-Si peaks at ~95–100 ppm) .
  • Mass Spectrometry : High-resolution MS (e.g., FAB or ESI) verifies molecular ions ([M+H]⁺) with <5 ppm error .
  • IR : Alkyne C≡C stretches (~2100–2250 cm⁻¹) and TMS-Si-C bands (~1250 cm⁻¹) are diagnostic .

Q. What purification strategies are effective for isolating this compound from complex reaction mixtures?

  • Dry Loading : Adsorbing crude products onto Celite before flash chromatography minimizes loss of polar intermediates .
  • Solvent Systems : Gradient elution with CH₂Cl₂/MeOH (0–10% MeOH) effectively separates TMS-ethynyl derivatives from unreacted azides or byproducts .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in click chemistry reactions?

  • Approach : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess alkyne-azide cycloaddition kinetics. For example, electron-withdrawing groups on pyrazole lower LUMO energy, accelerating CuAAC .
  • Validation : Compare computed activation energies with experimental kinetic data (e.g., reaction rates under varying temperatures) .

Q. What strategies resolve contradictions in reported spectroscopic data for TMS-ethynyl pyrazole derivatives?

  • Case Study : Discrepancies in ¹H NMR chemical shifts may arise from solvent effects (e.g., DMSO vs. CDCl₃) or tautomerism. Use variable-temperature NMR to identify dynamic processes .
  • Cross-Validation : Combine multiple techniques (e.g., 2D NMR, X-ray crystallography) to confirm assignments. For example, X-ray structures in resolve ambiguities in pyrazole-triazole hybrid conformations .

Q. How can air-sensitive TMS-ethynyl intermediates be handled during large-scale synthesis?

  • Best Practices :

  • Use Schlenk lines or gloveboxes for moisture-sensitive steps.
  • Stabilize intermediates with inert gas (N₂/Ar) during column chromatography .
  • Monitor byproducts (e.g., desilylated alkynes) via TLC or inline UV detectors during purification .

Q. What are the mechanistic implications of copper catalyst loading in CuAAC reactions involving TMS-ethynyl pyrazoles?

  • Insights : Sub-stoichiometric Cu (0.2 equiv) reduces side reactions (e.g., Glaser coupling of alkynes), while excess Cu⁺ (from sodium ascorbate) maintains catalytic activity. Kinetic studies show a first-order dependence on Cu(I) concentration .

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